

A Comparative Guide to Dual HDAC6/8 Inhibitors: Alternatives to BRD73954

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Compound of Interest

Compound Name: BRD73954

Cat. No.: B15585298

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The dual inhibition of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic strategy in oncology and other diseases. **BRD73954** was an early prototype of a dual HDAC6/8 inhibitor, demonstrating the feasibility of targeting these two distinct HDAC classes with a single molecule. This guide provides a comparative overview of alternative compounds to **BRD73954**, presenting key experimental data, detailed protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Compound Performance Comparison

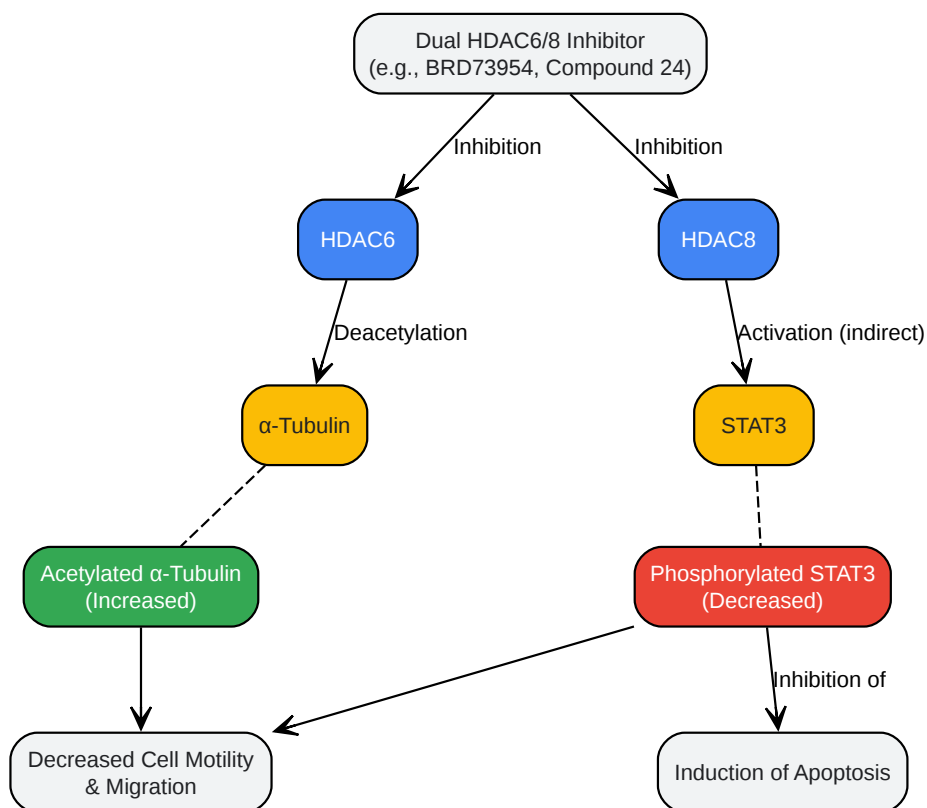
The following table summarizes the in vitro potency of **BRD73954** and alternative dual HDAC6/8 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

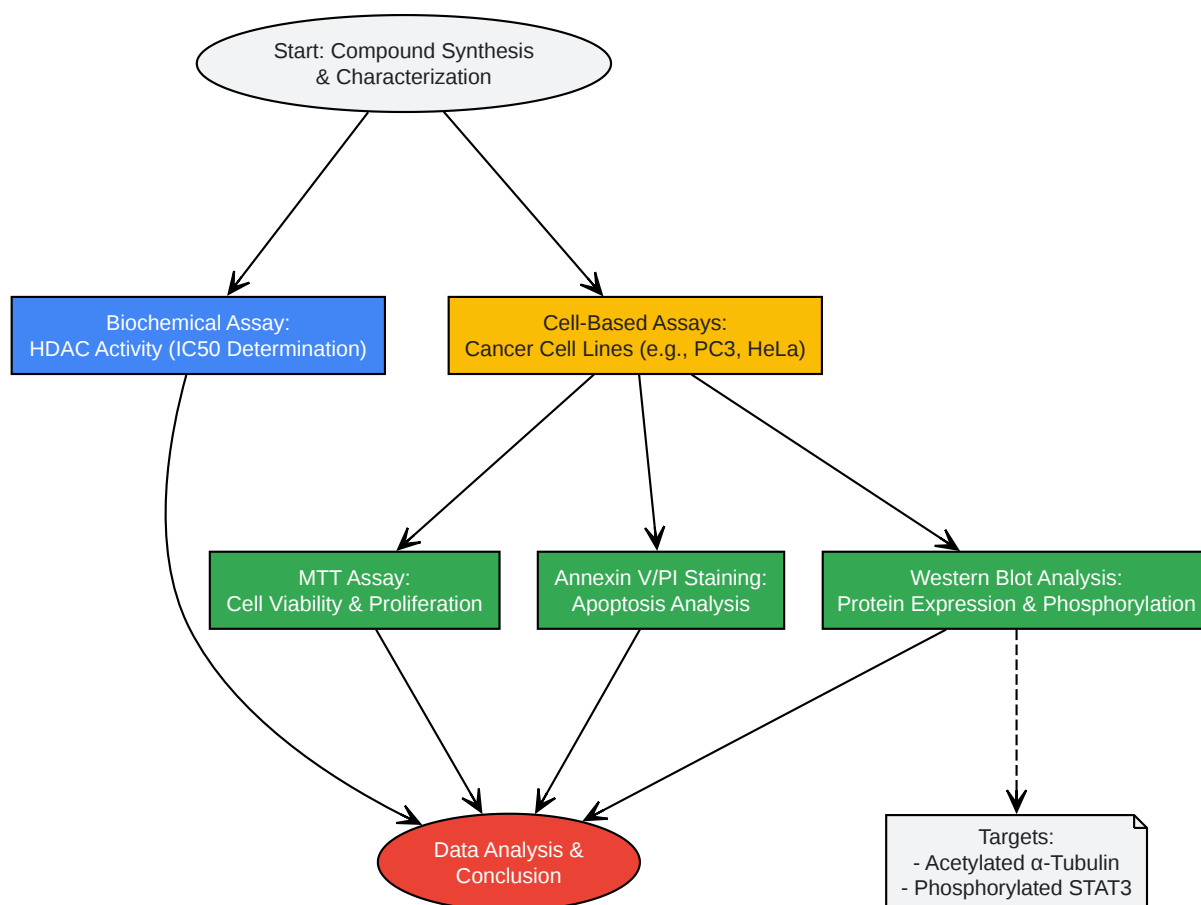
Compound	HDAC6 IC50 (nM)	HDAC8 IC50 (nM)	Other HDAC Isoform IC50s (μM)	Reference
BRD73954	3.6	120	HDAC1: 12, HDAC2: 9, HDAC3: 23	[1]
Isophthalamide Derivative (Compound 24)	21	37	Not specified	
LASSBio-1911	Not specified	Not specified	Not specified	[1]

Note on LASSBio-1911: While consistently described as a potent dual HDAC6/8 inhibitor with demonstrated effects on downstream cellular pathways, specific IC50 values for LASSBio-1911 against HDAC6 and HDAC8 were not available in the reviewed literature.[\[1\]](#)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the key signaling pathways affected by dual HDAC6/8 inhibition and a typical experimental workflow for their evaluation.





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References

- 1. researchgate.net [researchgate.net]

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